

A Comprehensive Technical Guide to (R)-N-Boc-piperidine-2-methanol

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Compound of Interest

Compound Name: (R)-N-Boc-piperidine-2-methanol

Cat. No.: B159451

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CAS Number: 134441-61-5

This technical guide provides an in-depth overview of **(R)-N-Boc-piperidine-2-methanol**, a pivotal chiral building block in modern pharmaceutical development. Designed for researchers, scientists, and professionals in drug discovery, this document details its physicochemical properties, synthesis and purification protocols, analytical data, and its significant applications in the creation of novel therapeutics.

Physicochemical and Analytical Data

(R)-N-Boc-piperidine-2-methanol is a white to off-white crystalline solid.^[1] Its fundamental properties are summarized below, providing a cornerstone for its application in complex synthetic routes.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	134441-61-5	[2]
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[2]
Molecular Weight	215.29 g/mol	[1]
Melting Point	74-78 °C	[1]
Boiling Point	308.0 ± 15.0 °C (Predicted)	[1]
Density	1.059 ± 0.06 g/cm ³ (Predicted)	[1]
Solubility	Soluble in Methanol	[1]
pKa	15.08 ± 0.10 (Predicted)	[1]

Table 2: Analytical Data

Analysis Type	Data	Reference
¹ H NMR (300 MHz, CDCl ₃) δ (ppm)	4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H; dd, J=10.8, 9.1 Hz), 3.61 (1H, dd, J=10.5, 5.9 Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s)	[1]
¹³ C NMR (75 MHz, CDCl ₃) δ (ppm)	156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8	[1]
Mass Spectrometry (EI) m/z	215 (M+), 184, 142, 128 (100%), 84, 57	[1]
Infrared (IR) ν (cm ⁻¹)	3418, 2934, 1668	[1]

Experimental Protocols

The synthesis of **(R)-N-Boc-piperidine-2-methanol** is most commonly achieved through the protection of the corresponding amine of (R)-piperidine-2-methanol. Below are detailed

experimental protocols for its synthesis and purification.

Synthesis of (R)-N-Boc-piperidine-2-methanol

This protocol details the widely used method of N-protection of (R)-piperidine-2-methanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- (R)-piperidine-2-methanol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- Dissolve (R)-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM).
- Add triethylamine (1.1 eq) to the solution at 0 °C.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude **(R)-N-Boc-piperidine-2-methanol** is typically purified by column chromatography.

Materials:

- Crude **(R)-N-Boc-piperidine-2-methanol**
- Silica gel
- Hexane
- Ethyl acetate (EtOAc)

Procedure:

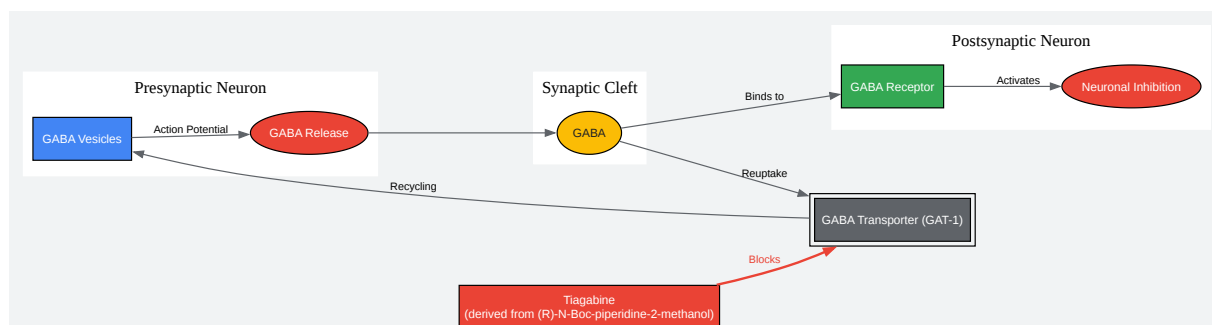
- Prepare a silica gel column using a slurry of silica gel in hexane.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the dissolved product onto the column.
- Elute the column with a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).^[1]
- Collect the fractions containing the purified product, monitoring by thin-layer chromatography (TLC).
- Combine the pure fractions and remove the solvent under reduced pressure to obtain pure **(R)-N-Boc-piperidine-2-methanol** as a white solid.

Applications in Drug Development

(R)-N-Boc-piperidine-2-methanol is a critical chiral intermediate in the synthesis of a variety of pharmaceuticals, particularly those targeting the central nervous system and viral infections.^[2]

Synthesis of GABA Uptake Inhibitors

This chiral building block is instrumental in the synthesis of GABA uptake inhibitors, such as Tiagabine, which are used in the treatment of epilepsy.[3][4] The piperidine ring serves as a scaffold to correctly orient the pharmacophoric elements for interaction with the GABA transporter (GAT-1).

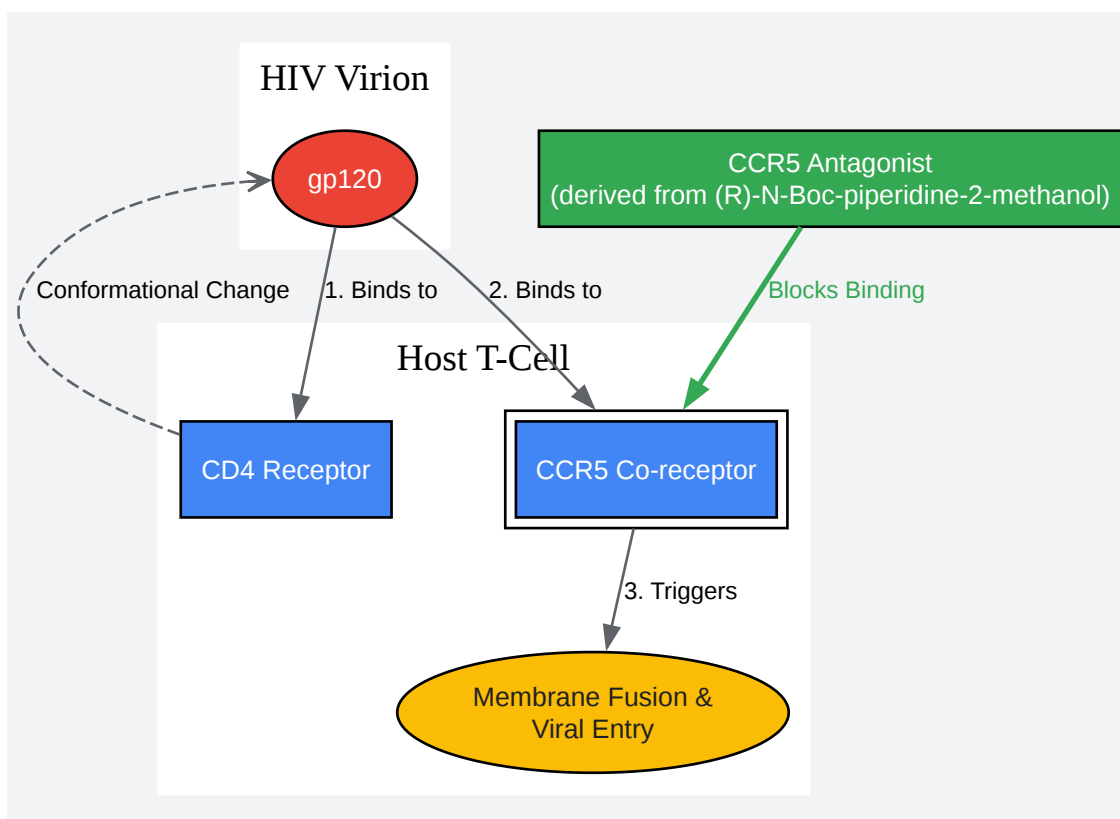


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Mechanism of Action for GABA Uptake Inhibitors.

Synthesis of CCR5 Antagonists for HIV Treatment

The piperidine scaffold derived from **(R)-N-Boc-piperidine-2-methanol** is a key component in the development of C-C chemokine receptor type 5 (CCR5) antagonists.[5] These drugs, such as Maraviroc, are entry inhibitors that block the HIV virus from entering host cells.

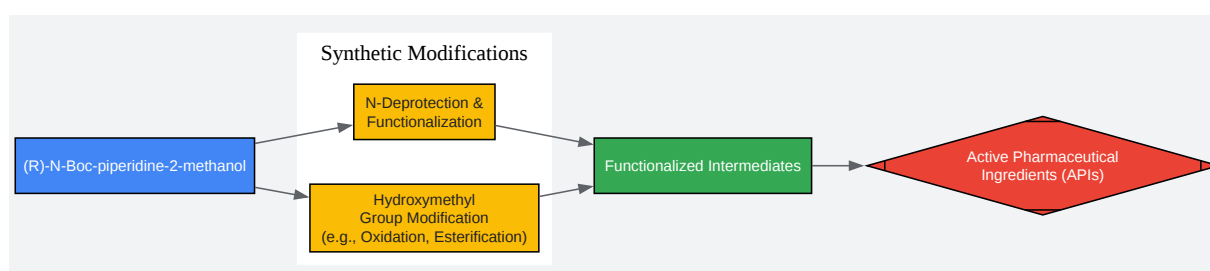


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Mechanism of HIV Entry Inhibition by CCR5 Antagonists.

Chiral Scaffold for Diverse Therapeutics

The inherent chirality and functionality of **(R)-N-Boc-piperidine-2-methanol** make it a valuable scaffold for the synthesis of a wide range of other therapeutic agents, including local anesthetics like Ropivacaine and Levobupivacaine, and other central nervous system-active compounds.[6] The synthetic workflow often involves modification of the hydroxymethyl group and/or deprotection and subsequent functionalization of the piperidine nitrogen.



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General Synthetic Workflow Utilizing **(R)-N-Boc-piperidine-2-methanol**.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to (R)-N-Boc-piperidine-2-methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159451#r-n-boc-piperidine-2-methanol-cas-number]

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